N-(2-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide
Description
This compound features a propanamide backbone linked to a 2-methoxyphenyl group and a 1H-tetrazole-5-ylsulfanyl moiety substituted with a 3-methylphenyl ring.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-7-6-8-14(11-12)23-18(20-21-22-23)26-13(2)17(24)19-15-9-4-5-10-16(15)25-3/h4-11,13H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHPHEUPVJHRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of N-(2-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide can be represented as follows:
- Molecular Formula : C18H19N5O2S
- Molecular Weight : 373.44 g/mol
This compound features a methoxy group, a tetrazole ring, and a sulfanyl moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, thieno[2,3-d]pyrimidine derivatives have shown significant cytotoxicity against the MDA-MB-231 breast cancer cell line. These compounds were evaluated using the MTT assay to determine their half-maximal inhibitory concentration (IC50) values.
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Thieno[2,3-d]pyrimidine | 27.6 | |
| Paclitaxel (control) | 29.3 | |
| This compound | TBD | Ongoing studies |
The specific IC50 value for this compound is currently under investigation but is anticipated to be comparable to that of thieno[2,3-d]pyrimidines based on structural similarities.
The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cancer cell proliferation and survival. Compounds containing tetrazole rings often interact with cellular receptors and enzymes involved in tumorigenesis. Further investigation into its specific targets is warranted to elucidate the precise mechanisms involved.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have been screened for antimicrobial activity. Preliminary studies suggest that such compounds may inhibit bacterial growth through various mechanisms including disruption of cell wall synthesis or interference with metabolic pathways.
Study on Structural Analogues
A study focused on structural analogues of the compound found that modifications in the phenyl or tetrazole moieties significantly impacted biological activity. For instance:
- Structural Modifications : Substitutions at the para position of the phenyl ring enhanced cytotoxicity.
- Biological Assays : The modified compounds were subjected to both in vitro and in vivo assays to assess their anticancer efficacy.
Comparative Analysis
Comparative studies between this compound and established chemotherapeutics indicate potential advantages in selectivity and reduced side effects.
Comparison with Similar Compounds
Discussion
- Tetrazole vs. Triazole/Oxadiazole : Tetrazole’s higher aromaticity and hydrogen-bonding capacity may improve target binding compared to triazole or oxadiazole derivatives .
- Substituent Effects : The 2-methoxyphenyl group in the target compound likely enhances electron-donating effects and steric accessibility compared to 3-methylphenyl or ethyl substituents .
- Limitations : Biological data for the target compound are absent in the evidence; inferences are drawn from structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
